Mogroside IIA1

Epstein-Barr virus inhibition cancer chemoprevention Raji cell assay

Select Mogroside IIA1 when disease-state-independent exposure is critical. Unlike Mogroside III A1 (which shows elevated Cmax/AUC in type 2 diabetic rats), Mogroside IIA1 exhibits no marked absorption changes under T2DM conditions, ensuring reproducible dosing. This distinct pharmacokinetic profile, combined with its role as a key intermediate in mogroside biosynthetic/metabolic pathways (including fungal biotransformation from Mogroside V), makes it an essential reference standard for analytical method development (HPLC-DAD, ELSD, LC-MS) and a valuable comparator for elucidating disease-dependent absorption mechanisms. Available at research-grade purities (≥98–99.83%), it is ideal for in vitro/in vivo studies where consistent plasma concentrations are paramount.

Molecular Formula C42H72O14
Molecular Weight 801.0 g/mol
Cat. No. B8087357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMogroside IIA1
Molecular FormulaC42H72O14
Molecular Weight801.0 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C
InChIInChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1
InChIKeyNWPTUAQJIALPLJ-NCHDIWMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mogroside IIA1 Procurement Guide: Chemical Identity, Purity Specifications, and Research-Grade Sourcing


Mogroside IIA1 (CAS 88901-44-4) is a cucurbitane-type triterpenoid glycoside isolated from the fruits of Siraitia grosvenorii (monk fruit), with a molecular formula of C42H72O14 and molecular weight of 801.01 g/mol [1]. The compound is characterized as a non-sugar sweetener with sweetness exceeding that of sucrose, and has been documented to exhibit antioxidant, antidiabetic, and anticancer activities in preclinical models [1]. Commercial research-grade Mogroside IIA1 is typically supplied as a white to off-white powder with HPLC purity specifications ranging from ≥98% to 99.83%, depending on the vendor, and is intended exclusively for laboratory research use including analytical standard applications, in vitro assays, and in vivo pharmacological studies .

Mogroside IIA1 vs. Other Mogrosides: Why Structural and Metabolic Differences Prevent Generic Substitution


Mogrosides constitute a family of structurally related cucurbitane glycosides that differ substantially in glycosylation patterns (number and position of glucose moieties), resulting in divergent physicochemical properties, metabolic fates, and biological activities [1]. While Mogroside V is the predominant sweet component in monk fruit extract (0.5–1.4% of dried fruit) and Mogroside III A1 is a primary in vivo metabolite, Mogroside II A1 occupies a distinct intermediate position in both biosynthetic and metabolic pathways [1][2]. Critically, pharmacokinetic studies in diabetic rat models demonstrate that the absorption behavior of Mogroside II A1 differs markedly from that of Mogroside III A1 under pathological conditions—Mogroside III A1 shows significantly elevated Cmax and AUC in type 2 diabetic rats compared to normal rats, whereas Mogroside II A1 exhibits no marked absorption changes [3]. Such compound-specific pharmacokinetic divergence, coupled with differences in sweetening potency and enzymatic biotransformation susceptibility, makes interchanging mogroside species scientifically invalid without targeted validation of the specific glycoside variant.

Mogroside IIA1 Comparative Evidence: Quantitative Differentiation from Mogroside V, III A1, and II A


EBV Early Antigen Inhibition: Mogroside IIA1 vs. Oxidized Mogroside Variants

Mogroside IIA1 was evaluated alongside seven other cucurbitane glycosides (including mogroside II B, 11-deoxymogroside III, 7-oxomogroside II E, 7-oxomogroside V, 11-oxomogroside II A1, 11-oxomogroside IV A, and mogroside III A2) for inhibitory effects against Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. All eight compounds, including Mogroside IIA1, exhibited inhibitory effects within the same IC50 range of 346–400 mol ratio per 32 pmol TPA [1][2]. Notably, the oxidized derivative 11-oxomogroside II A1 (compound 7) showed comparable activity to Mogroside IIA1 (compound 1), indicating that oxidation at the C-11 position does not substantially alter this specific inhibitory activity [1]. All compounds also showed weak inhibitory effects on NOR 1 (a nitric oxide donor) activation, suggesting this activity is not a primary differentiator within the mogroside class [1].

Epstein-Barr virus inhibition cancer chemoprevention Raji cell assay

Pharmacokinetic Differentiation: Mogroside IIA1 vs. Mogroside III A1 Absorption in Diabetic Disease State

A comparative pharmacokinetic study in type 2 diabetic mellitus (T2DM) rats evaluated the absorption profiles of mogroside V and its metabolites mogrosides III A1, II A1, and IA1 after oral administration. The study demonstrated that while mogroside III A1 exhibited a significant increase (p < 0.05) in both maximum plasma concentration (Cmax = 163.80 ± 25.56 ng/mL) and area under the plasma concentration-time curve (AUC0-t = 2327.44 ± 474.63 h·ng/mL) in T2DM rats compared to normal rats, mogroside II A1 showed no marked changes in absorption under the same diabetic pathological conditions [1][2]. This differential behavior was attributed to decreased expression of the intestinal tight junction protein zonula occludens-1 (ZO-1) in T2DM rats, which selectively alters passive intestinal permeability for specific mogroside species [1].

pharmacokinetics type 2 diabetes metabolite absorption

Biotransformation Efficiency: Mogroside IIA as the Dominant End-Product of Mogroside V Fungal Hydrolysis

In a 2024 study evaluating the biotransformation capacity of endophytic fungi on mogroside V, Aspergillus sp. S125 achieved nearly complete conversion of mogroside V within 2 days of fermentation, producing mogroside II A and aglycone as the terminal end-products [1]. Under optimized fermentation conditions, Aspergillus sp. S125 converted 10 g/L of mogroside V into 4.5 g/L of mogroside II A (45% yield by mass) and 3.6 g/L of aglycone after 3 days [1]. In contrast, Muyocopron sp. A5 selectively produced siamenoside I (4.88 g/L from 7.5 g/L mogroside V, 65% yield) as the primary product rather than mogroside II A, demonstrating that the fungal strain choice dictates the mogroside species outcome [1].

biotransformation endophytic fungi glycoside hydrolysis

Natural Abundance vs. Predominant Mogroside V: Implications for Isolation and Sourcing

Mogroside V constitutes the major mogroside component in Siraitia grosvenorii dried fruit, with reported content ranging from 0.5% to 1.4% of dry weight [1][2]. Mogroside II A1, by contrast, is a minor constituent—it was described as a "known but new naturally occurring" cucurbitane glycoside when first reported from S. grosvenorii fruits in 2007, indicating its relatively low natural abundance compared to the predominant Mogroside V [3]. This abundance differential has direct consequences for commercial isolation costs, analytical standard availability, and minimum order quantities. While Mogroside V is industrially extracted for sweetener applications, Mogroside II A1 requires more specialized isolation protocols, contributing to its higher unit cost and primary positioning as a research-grade analytical standard rather than a bulk industrial ingredient .

natural abundance phytochemical content isolation feasibility

Mogroside IIA1 Optimal Use Cases: Evidence-Driven Research and Analytical Applications


Pharmacokinetic Studies in Diabetic Disease Models

Based on the pharmacokinetic evidence showing that Mogroside II A1 absorption remains stable in T2DM rats while Mogroside III A1 absorption increases significantly [1], researchers investigating mogroside pharmacology in diabetic contexts should select Mogroside II A1 when consistent, disease-state-independent exposure is required. This property makes Mogroside II A1 preferable for studies where reproducible dosing and predictable plasma concentrations are essential for interpreting pharmacodynamic effects. The compound's lack of marked absorption changes in T2DM conditions also positions it as a valuable comparator for elucidating the mechanisms underlying disease-state-dependent absorption of other mogroside species [1].

Biotransformation Research and Mogroside V Metabolic Pathway Studies

Mogroside II A serves as a key end-product in the fungal biotransformation of Mogroside V, with Aspergillus sp. S125 achieving 45% yield (4.5 g/L) under optimized fermentation conditions [2]. Researchers studying mogroside metabolic pathways, developing biocatalytic production methods for specific mogroside species, or investigating the structure-activity relationships of deglycosylated mogroside derivatives should prioritize Mogroside II A as both an analytical reference standard and a target compound for pathway engineering. The compound's position as a deglycosylation product of Mogroside V (via sequential glucose removal at C3 and C24 positions) makes it essential for understanding the stepwise metabolism of dietary mogrosides [2].

Analytical Method Development and Quality Control of Monk Fruit Extracts

Given that Mogroside II A1 is a defined minor constituent in Siraitia grosvenorii fruits with commercial availability at high HPLC purity (≥98% to 99.83%) , it serves as a critical reference standard for analytical method development, including HPLC-DAD, HPLC-ELSD, and LC-MS quantification of mogroside profiles in botanical extracts and finished products. Laboratories performing authentication, standardization, or adulteration detection of monk fruit-derived ingredients require Mogroside II A1 reference material to establish robust calibration curves and verify peak identity in complex matrices [3]. The compound's availability in research-grade quantities (typically 10–100 mg) supports routine analytical applications without the procurement constraints associated with ultra-rare mogroside variants [3].

Chemoprevention Screening in EBV-Associated Models

Mogroside II A1 has demonstrated inhibitory effects against TPA-induced Epstein-Barr virus early antigen activation with an IC50 range of 346–400 mol ratio per 32 pmol TPA, alongside seven structurally related mogrosides that exhibit equivalent activity [4]. Researchers conducting primary screening for cancer chemopreventive agents in EBV-associated models may select Mogroside II A1 as a representative mogroside based on its commercial availability, well-characterized purity specifications, and established activity in this assay system. However, the lack of differential potency among the tested mogrosides in this specific assay indicates that compound selection should be driven by factors other than anticipated superior activity in EBV-EA inhibition [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mogroside IIA1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.